

Confirming the Structure of 8-Fluoroquinoline-3-carboxamide: A Comparative Guide

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Compound of Interest

Compound Name: 8-Fluoroquinoline

Cat. No.: B1294397

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This guide provides a comprehensive analysis of the structural confirmation of **8-fluoroquinoline-3-carboxamide**, a significant scaffold in medicinal chemistry.^[1] As a member of the fluoroquinolone class, this compound is a key area of interest for its potential therapeutic applications, including antimicrobial, antiviral, and anticancer properties.^[1] Its biological activity is often attributed to the inhibition of bacterial DNA gyrase and topoisomerase IV.^[1] Understanding the precise molecular structure is crucial for drug design and development.^[1]

This document outlines the key spectroscopic data and experimental protocols used to elucidate and confirm the structure of **8-fluoroquinoline-3-carboxamide**, and compares its synthetic routes and derivatives.

Spectroscopic Data for Structural Confirmation

The structure of **8-fluoroquinoline-3-carboxamide** is confirmed through a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).^[2] Each technique provides unique insights into the molecular framework.

Spectroscopic Technique	Observation	Interpretation
^1H NMR	8.72 ppm (Singlet)	C2-H
7.45–7.62 ppm (Doublet of doublets)	C5-H, C6-H, C7-H	
6.98 ppm (Broad)	-CONH ₂	
^{13}C NMR	167.3 ppm	C=O (Carboxamide)[2]
149.1 ppm (Doublet, ^1J C-F = 245 Hz)	C8 (Carbon attached to Fluorine)[1]	N-H Stretching (Primary amide)[1]
IR Spectroscopy	$\sim 3280\text{ cm}^{-1}$	
$\sim 1665\text{ cm}^{-1}$	C=O Stretching (Carboxamide) [1]	
1250-1000 cm^{-1}	C-F Stretching[1]	
Mass Spectrometry (EI-MS)	Molecular Ion Peak	Confirms the molecular weight of the compound.[1]

Comparative Analysis with Related Structures

The **8-fluoroquinoline**-3-carboxamide scaffold is a versatile backbone for creating derivatives with varied biological activities. A notable example is fenepdamidoquin, a fungicide.[3][4] While retaining the core **8-fluoroquinoline** structure, a bulky N-substituted group at the carboxamide dramatically shifts its target from bacterial topoisomerases to fungal dihydroorotate dehydrogenase (DHODH).[3] This comparison highlights how modifications to the carboxamide group can significantly alter the compound's therapeutic application.

Experimental Protocols

Detailed methodologies are essential for the reproducible characterization of **8-fluoroquinoline**-3-carboxamide.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

- Sample Preparation: Dissolve approximately 5-10 mg of the compound in a suitable deuterated solvent, such as DMSO-d₆ or CDCl₃, in a standard 5 mm NMR tube.[\[1\]](#)
- Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[\[1\]](#)
- ¹H NMR Data Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm and a relaxation delay of 1-5 seconds.[\[1\]](#)
- ¹³C NMR Data Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence.[\[1\]](#)

2. Infrared (IR) Spectroscopy

- Sample Preparation:
 - KBr Pellet: Mix a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.[\[1\]](#)
 - Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.[\[1\]](#)
- Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.[\[1\]](#)
- Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). A background spectrum should be recorded and subtracted.[\[1\]](#)

3. Mass Spectrometry (MS)

- Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile.[\[1\]](#)
- Instrumentation: An Electron Ionization (EI) mass spectrometer is commonly used.
- Data Acquisition: Introduce the vaporized sample into the EI source and acquire the mass spectrum.[\[1\]](#)

- Data Analysis: Identify the molecular ion peak to confirm the molecular weight and analyze the fragmentation pattern for further structural insights.[1]

Synthesis Methodologies: A Brief Comparison

Two primary methods for synthesizing **8-fluoroquinoline-3-carboxamide** are the Gould-Jacobs reaction and the Friedländer synthesis.[5]

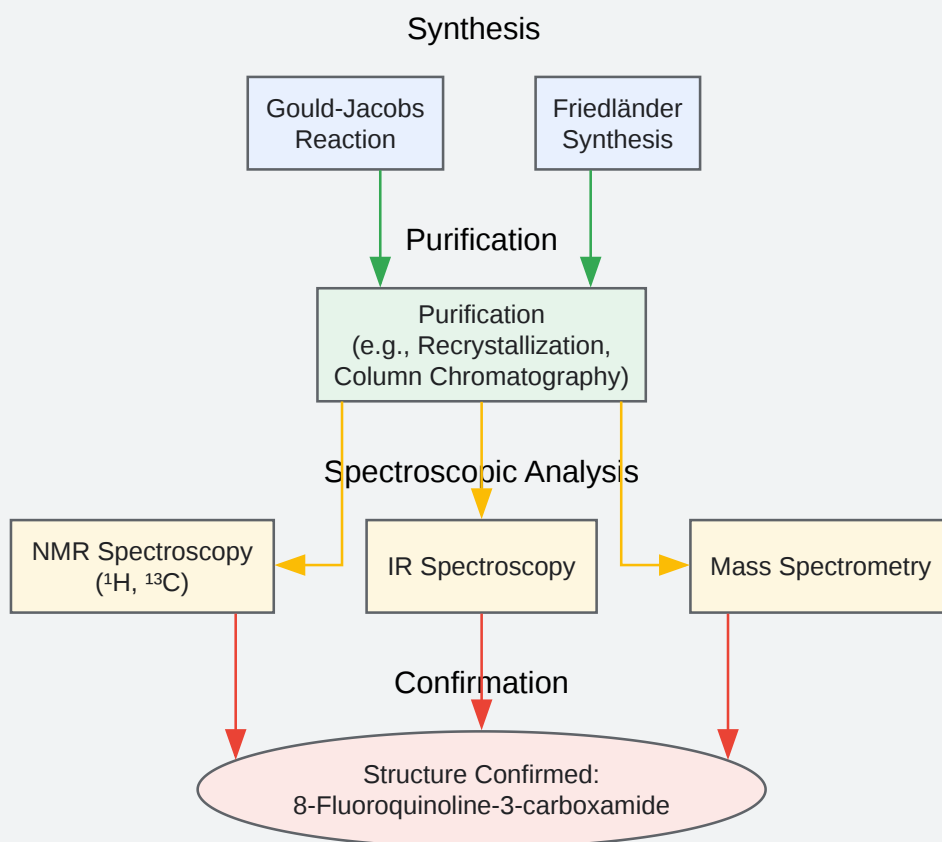
Parameter	Gould-Jacobs Synthesis	Friedländer Synthesis
Starting Materials	2-Fluoroaniline, Diethyl ethoxymethylenemalonate[5]	2-Amino-3-fluorobenzaldehyde, Ethyl acetoacetate[5]
Key Intermediate	Ethyl 8-fluoro-4-hydroxyquinoline-3-carboxylate[5]	Ethyl 8-fluoroquinoline-3-carboxylate[5]
Overall Yield	Moderate to Good[5]	Good to Excellent[5]
Number of Steps	Typically 3[5]	Typically 2[5]
Key Advantages	Readily available starting materials.[5]	Potentially higher yields and fewer steps.[5]

The choice of synthesis route often depends on the availability of starting materials and the desired scale of production.[5]

Visualizing the Confirmation Workflow

The following diagrams illustrate the logical flow of structural confirmation and the key molecular structure.

Workflow for Structural Confirmation of 8-Fluoroquinoline-3-carboxamide



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Caption: Workflow for the synthesis and structural confirmation of **8-fluoroquinoline-3-carboxamide**.

Caption: Chemical structure of **8-fluoroquinoline-3-carboxamide**.

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